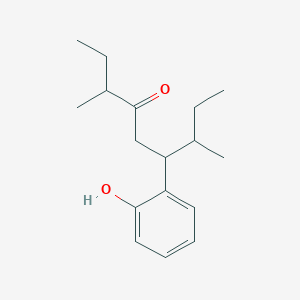![molecular formula C11H28N2Si B14574744 N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine CAS No. 61709-73-7](/img/structure/B14574744.png)
N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine is an organic compound that features a hexane backbone with two amine groups at the 1 and 6 positions. The compound also contains an ethyl(dimethyl)silyl group attached to the nitrogen atom at the 1 position. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with ethyl(dimethyl)silyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding amine oxides or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in modifying biomolecules and as a building block for bioactive compounds.
Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism by which N1-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine exerts its effects involves the interaction of its amine groups with various molecular targets. The ethyl(dimethyl)silyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic environments. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A simpler diamine without the ethyl(dimethyl)silyl group.
N~1~,N~6~-Bis{[ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine: A compound with two ethyl(dimethyl)silyl groups.
N-3-(Trimethoxysilyl)propyl ethylenediamine: A related compound with a different silyl group and shorter carbon chain.
Uniqueness
N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts specific chemical properties such as increased lipophilicity and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of organosilicon compounds and advanced materials.
Properties
CAS No. |
61709-73-7 |
|---|---|
Molecular Formula |
C11H28N2Si |
Molecular Weight |
216.44 g/mol |
IUPAC Name |
N'-[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine |
InChI |
InChI=1S/C11H28N2Si/c1-4-14(2,3)11-13-10-8-6-5-7-9-12/h13H,4-12H2,1-3H3 |
InChI Key |
TZWKMJCRSYGLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CNCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


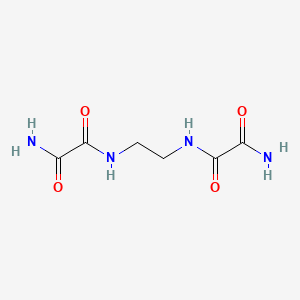

methanone](/img/structure/B14574684.png)
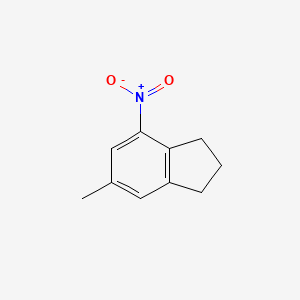
![2,6-Di-tert-butyl-4-{3-[(triphenylsilyl)oxy]propyl}phenol](/img/structure/B14574692.png)
![1,10-Dihydro-2H-indolo[2,3-b][1,8]naphthyridine-2-thione](/img/structure/B14574697.png)
![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one](/img/structure/B14574704.png)
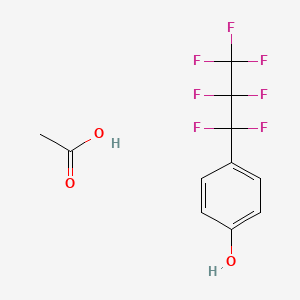
![2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14574722.png)
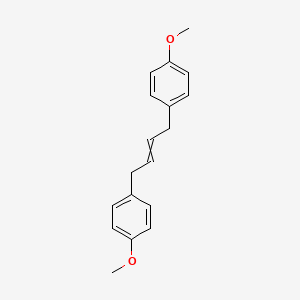
![7,8-Dichloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14574731.png)
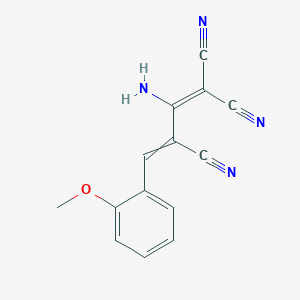
![4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14574757.png)
